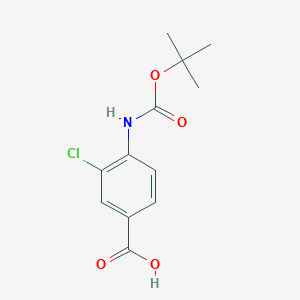

4-((Tert-Butoxycarbonyl)amino)-3-chlorobenzoesäure

Übersicht

Beschreibung

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Peptide Synthesis:

This compound serves as a crucial building block in the synthesis of peptides. The Boc group protects the amino functionality during coupling reactions, preventing premature deprotection and allowing for the formation of peptide bonds. This characteristic is essential for generating complex peptides that may exhibit biological activity.

Case Study:

In a study focusing on the synthesis of bioactive peptides, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid was employed to create a series of peptides that demonstrated enhanced antimicrobial properties. The Boc group facilitated multiple coupling reactions without compromising the integrity of the amino group, leading to successful peptide formation .

Medicinal Chemistry

Applications in Drug Development:

The compound is instrumental in developing pharmaceuticals, particularly in synthesizing drug candidates requiring specific functional groups. Its reactivity profile allows it to participate in various biochemical interactions, making it valuable for creating compounds with potential therapeutic effects.

Biological Activity:

Research indicates that derivatives of benzoic acid, including this compound, can exhibit significant biological activities such as antimicrobial and anticancer effects. The chlorine substituent may enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets .

Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid | Peptide synthesis | |

| 4-(Boc-amino)methylbenzoic acid | Antimicrobial | |

| Chlorinated benzoic acids | Anticancer |

Bioconjugation

Use in Bioconjugation Techniques:

This compound is utilized in bioconjugation techniques to attach biomolecules to various surfaces or other molecules. The stability provided by the Boc group during conjugation reactions is crucial for maintaining the integrity of the biomolecules involved.

Material Science

Synthesis of Functional Materials:

In material science, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is used to synthesize functional materials such as polymers and coatings that require specific functional groups. Its ability to undergo substitution reactions allows for the customization of material properties.

Types of Reactions

- Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.

- Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.

- Coupling Reactions: The carboxyl group can be activated and coupled with amines or alcohols.

Common Reagents and Conditions

- Substitution: Nucleophiles (amines), solvents (dimethylformamide), bases (sodium hydride).

- Deprotection: Trifluoroacetic acid.

- Coupling: N,N’-dicyclohexylcarbodiimide.

Wirkmechanismus

Target of Action

The primary target of 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is the Receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s known that the compound interacts with its target protein, potentially influencing its function . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It prevents unwanted reactions in selective or multistep organic synthesis .

Biochemical Pathways

Given its target, it’s likely involved in pathways related to cell growth and differentiation

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body. The presence of the Boc group may also impact its metabolic stability .

Result of Action

Given its target, it may influence cellular processes such as cell growth and differentiation . The compound’s use in peptide synthesis suggests it may play a role in the formation of proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of certain solvents can impact its action. Additionally, the stability of the Boc group under different conditions can affect the compound’s efficacy .

Biochemische Analyse

Biochemical Properties

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is known to interact with coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for additional bases . These interactions are crucial for efficient peptide synthesis, making 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to enhance amide formation in peptide synthesis is a result of its interaction with coupling reagents, which facilitates the formation of peptide bonds . Additionally, 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Biologische Aktivität

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid (Boc-3-Cl-BA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid

- CAS Number : 1340354-00-8

- Molecular Formula : C12H14ClN1O3

- Molecular Weight : 255.7 g/mol

The biological activity of Boc-3-Cl-BA is primarily attributed to its ability to interact with various biological targets, influencing several biochemical pathways. Its mechanism of action includes:

- Inhibition of Tumor Cell Growth : Studies have demonstrated that Boc-3-Cl-BA exhibits potent antiproliferative effects against various cancer cell lines, particularly in breast cancer models .

- Modulation of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, leading to increased apoptosis in tumor cells .

Anticancer Activity

Research has highlighted the anticancer potential of Boc-3-Cl-BA through various assays:

| Cell Line | Concentration (μM) | % Growth Inhibition | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | >50% | |

| DLD1 (Colon Cancer) | 15 | 21% | |

| HSET Inhibition | Micromolar | Significant |

In a study involving the NCI 60 tumor cell lines, Boc-3-Cl-BA demonstrated outstanding anticancer activities, causing over 50% growth inhibition at a concentration of 10 μM against multiple cancer types .

Case Study 1: Breast Cancer Treatment

In a recent study, Boc-3-Cl-BA was tested for its efficacy against triple-negative breast cancer (TNBC). The compound exhibited significant antiproliferative activity and reduced toxicity towards non-tumorigenic mammary epithelial cells (MCF-10A), indicating its therapeutic potential as a selective anticancer agent .

Case Study 2: Mechanistic Insights into HSET Inhibition

Further investigations into the mechanism of action revealed that Boc-3-Cl-BA could inhibit the HSET protein, which is crucial for centrosome clustering in cancer cells. This inhibition led to the induction of multipolar spindle formation in centrosome-amplified cancer cells, thereby promoting cell death through aberrant mitotic processes .

Eigenschaften

IUPAC Name |

3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLRCEYNJFVYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.